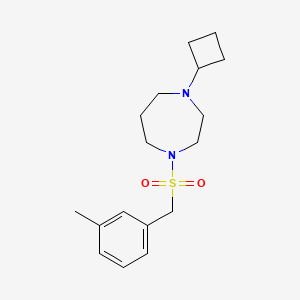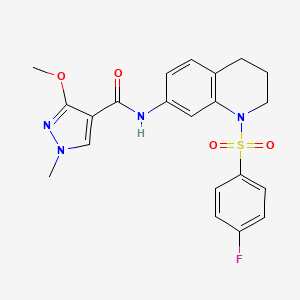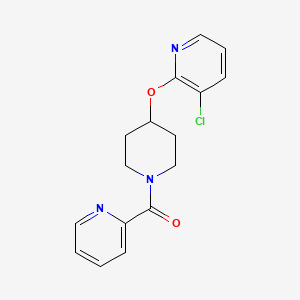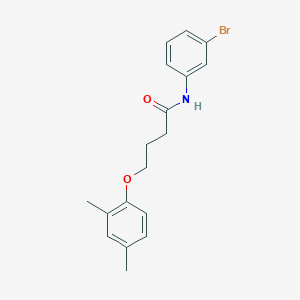
1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane is an organic compound that features a cyclobutyl group, a 3-methylbenzylsulfonyl group, and a 1,4-diazepane ring
准备方法
The synthesis of 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane typically involves multiple steps, including the formation of the cyclobutyl group, the introduction of the 3-methylbenzylsulfonyl group, and the construction of the 1,4-diazepane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclobutyl Group Formation: This can be achieved through cyclization reactions involving cyclobutanone or cyclobutanol.
3-Methylbenzylsulfonyl Group Introduction: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
1,4-Diazepane Ring Construction: This can be accomplished through cyclization reactions involving diamines and appropriate electrophiles.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The cyclobutyl and 3-methylbenzylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The 1,4-diazepane ring can also play a role in binding to biological targets, influencing the compound’s overall effect.
相似化合物的比较
1-Cyclobutyl-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
Cyclobutylamines: These compounds share the cyclobutyl group but differ in their functional groups and overall structure.
Benzylsulfonyl Derivatives: These compounds have the benzylsulfonyl group but may vary in their other substituents.
Diazepanes: These compounds contain the diazepane ring but differ in their side chains and functional groups.
属性
IUPAC Name |
1-cyclobutyl-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-15-5-2-6-16(13-15)14-22(20,21)19-10-4-9-18(11-12-19)17-7-3-8-17/h2,5-6,13,17H,3-4,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWDXPORLXZRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2899460.png)

![2-(4-METHOXYPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2899462.png)

![N-(4-methoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2899466.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899469.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899470.png)
![N-(4-cyanophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2899471.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2899473.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2899475.png)
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)


![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899483.png)
